molecular formula C11H9F3O3 B13838910 Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate

Cat. No.: B13838910
M. Wt: 246.18 g/mol
InChI Key: STBSCRJFDYWDNP-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate is an organic compound with the molecular formula C11H9F3O3 It is a derivative of propanoic acid, featuring a trifluorophenyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 2,4,6-trifluorobenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate involves its interaction with molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The 2,4,6-trifluorophenyl configuration may offer distinct advantages in terms of binding affinity and selectivity compared to other trifluorophenyl derivatives .

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate

InChI

InChI=1S/C11H9F3O3/c1-2-17-10(16)5-9(15)11-7(13)3-6(12)4-8(11)14/h3-4H,2,5H2,1H3

InChI Key

STBSCRJFDYWDNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1F)F)F

Origin of Product

United States

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